molecular formula C13H9N B167118 Acridine (D9) CAS No. 34749-75-2

Acridine (D9)

Cat. No. B167118
CAS RN: 34749-75-2
M. Wt: 188.27 g/mol
InChI Key: DZBUGLKDJFMEHC-LOIXRAQWSA-N
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Description

Acridine (D9) is an organic compound and a nitrogen heterocycle with the formula C13H9N . It is a planar molecule that is structurally related to anthracene with one of the central CH groups replaced by nitrogen . It is an almost colorless solid, which crystallizes in needles . There are few commercial applications of acridines; at one time acridine dyes were popular, but they are now relegated to niche applications .


Synthesis Analysis

Acridine is separated from coal tar by extracting with dilute sulfuric acid . New 1,3-dihydroxyacridine-9-carboxylic acids were obtained by Pfitzinger reaction from 2,4,6-trihydroxytoluene (methylphloroglucinol) . Their bromination and azo-coupling reactions were studied .


Molecular Structure Analysis

The molecular formula of Acridine (D9) is C13H9N . The molecular weight is 188.27 g/mol . The InChI is InChI=1S/C13H9N/c1-3-7-12-10 (5-1)9-11-6-2-4-8-13 (11)14-12/h1-9H/i1D,2D,3D,4D,5D,6D,7D,8D,9D .


Chemical Reactions Analysis

Acridine derivatives have been actively researched over the years as prospective therapeutic agents for a wide range of disorders . Their interaction with DNA and ability of selectively identifying numerous biologically useful ions has cemented exploitability of the acridone nucleus in modern day therapeutics .


Physical And Chemical Properties Analysis

Acridine (D9) is a small colorless needle-like crystalline solid . It is slightly soluble in hot water and slightly denser than water . It sublimes before melting when heated .

Scientific Research Applications

Anticancer Therapy

Acridine derivatives have been extensively studied for their anticancer properties. They are known for their ability to intercalate into DNA and inhibit topoisomerase and telomerase enzymes, which are crucial in cancer therapy. Acridine has been used as a chemotherapeutic agent since the 1970s, and research has focused on enhancing its effectiveness against various cancers (Galdino-Pitta et al., 2013), (Denny, 2002), (Cholewiński et al., 2011).

Patent Developments

Various patented acridine derivatives have been developed for therapeutic applications, including cancer, Alzheimer's, and bacterial and protozoan infections. The focus has been on developing acridine derivatives with enhanced potency and selectivity, along with fluorescent material applications (Zhang et al., 2014).

Crystal Structures with Nucleic Acids

Acridines have been used as agents against bacteria, protozoa, fungi, and as anticancer drugs. Crystal structures of acridine-DNA complexes have provided insights into their structure-activity relationships, contributing to understanding their cytotoxicity and DNA binding kinetics (Adams, 2002).

Medicinal Chemistry

Acridine and its analogues like Acridone are significant in medicinal chemistry. They serve as DNA intercalators, enzyme inhibitors, and are involved in neurodegenerative disorder treatments. Their planar structures enable intercalation within DNA, influencing cellular processes (Prasher & Sharma, 2018).

Electrochemiluminescence Applications

Acridines have applications in electrochemiluminescence (ECL), which is a form of chemiluminescence controlled by electrochemistry techniques. This property is increasingly utilized in analytical applications, showcasing the versatility of acridines in various scientific fields (Majeed et al., 2016).

Fluorescence Surgery and Cancer Therapy

Acridine Orange, an acridine derivative, has emerging applications in fluorescence surgery and cancer therapy. It is used as an intraoperative fluorescent dye and a novel photo- and radio-sensitizer, showing potential in enhancing surgical cancer imaging and therapy (Byvaltsev et al., 2019).

Safety And Hazards

Contact with Acridine (D9) may irritate skin, eyes, and mucous membranes . It may be toxic by ingestion . It is recommended to avoid dust formation, breathing mist, gas or vapours, and contacting with skin and eye .

Future Directions

More emphasis may be placed on the development of aza-acridine and other heteroatom-substituted acridine derivatives, as well as their synthesis procedures, in order to vary the type and position of the substituent on the acridine core and broaden the applicability of acridine derivatives . The development of acridine derivatives with enhanced therapeutic potency and selectivity as well as luminous materials is the main topic of this review with a focus on recently designed acridine derivatives .

properties

IUPAC Name

1,2,3,4,5,6,7,8,9-nonadeuterioacridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H9N/c1-3-7-12-10(5-1)9-11-6-2-4-8-13(11)14-12/h1-9H/i1D,2D,3D,4D,5D,6D,7D,8D,9D
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DZBUGLKDJFMEHC-LOIXRAQWSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C=C3C=CC=CC3=N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]C1=C(C(=C2C(=C1[2H])C(=C3C(=C(C(=C(C3=N2)[2H])[2H])[2H])[2H])[2H])[2H])[2H]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H9N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

188.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Acridine (D9)

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
40
Citations
W Fröhling, CJ Winscom, K Möbius - Chemical Physics, 1981 - Elsevier
High-resolution ODMR- and ODNQR spectroscopy have been performed on acridine-d 9 in its photoexcited triplet state. The nuclear quadrupole constants e 2 qQ/h = −4.36(3) MHz and …
Number of citations: 12 www.sciencedirect.com
WU Palm - Photochemical & Photobiological Sciences, 2018 - Springer
… with insert and 20 μL of an internal standard in methanol (acridine-D9, c0 = 1000 μg L −1 ), … of ACL divided by area of acridine-D9). The rate constant kP was calculated from eqn (1): …
Number of citations: 5 link.springer.com
T Kamisuki, C Hirose - Journal of Molecular Structure: THEOCHEM, 2001 - Elsevier
The optimized structures and Raman vibrational frequencies of acridine-d 0 and (per-deuterated) acridine-d 9 in the ground (S 0 ), lowest triplet (T 1 ), lowest excited singlet (S 1 ), and …
Number of citations: 4 www.sciencedirect.com
V Sundstrom, PM Rentzepis, EC Lim - The Journal of Chemical …, 1977 - pubs.aip.org
… When the above experiments were repeated with acridine-d9, it was observed that the appar… The buildup rate of the triplet in acridine-d9 as followed by the increase in the 40D at 430 …
Number of citations: 61 pubs.aip.org
A Kellmann - The Journal of Physical Chemistry, 1977 - ACS Publications
The present work reports measurements of ST intersystem crossing quantum yields of acridine in polar and nonpolar solvents, using the third harmonic of a Nd-glass laser. The …
Number of citations: 130 pubs.acs.org
T Kamisuki, K Suzuki, Y Adachi… - The Journal of chemical …, 1989 - pubs.aip.org
… The similar ER signals were also observed in the similar Raman frequency region for acridine-d9 and phenazine in the TI states. Such a vibrational information does not seem to be …
Number of citations: 9 pubs.aip.org
V Weis, K Möbius, T Prisner - Journal of Magnetic Resonance, 1998 - Elsevier
… Figure 6 shows an optically detected two-pulse ESEEM experiment of the ÉX … 0 ÉZ … transition of acridine-d9 in plier or by an optical multichannel analyzer (OMA) in a gated mode. …
Number of citations: 13 www.sciencedirect.com
DA Antheunis, J Schmidt, JH Van der Waals - Molecular Physics, 1974 - Taylor & Francis
Microwave induced delayed phosphorescence (MIDP) experiments have been performed to study the populating and decay of the phosphorescent triplet state T 0 of seven aromatic …
Number of citations: 114 www.tandfonline.com
B Prass, JP Colpa, D Stehlik - The Journal of chemical physics, 1988 - pubs.aip.org
… Experimental evidence for this statement comes from a new set of measurements of triplet decay rates for acridined9 doped in two hosts: (a) fluorene-tisH2 and (b) fluorenedsD2• These …
Number of citations: 57 pubs.aip.org
AK Siemers, JS Mänz, WU Palm, WKL Ruck - Chemosphere, 2015 - Elsevier
… IS-EX: phenol-D6, acenaphthene-D10 and acridine-D9 in ACN, which was added to every sample … Acridine-D9 is appropriate to assure and to correct fractionation efficiency. Hence, the …
Number of citations: 53 www.sciencedirect.com

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